molecular formula C16H12FNO3 B5956654 3-[2-(2-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[2-(2-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B5956654
M. Wt: 285.27 g/mol
InChI Key: USEVYXZWIOKOGH-UHFFFAOYSA-N
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Description

3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique fluorophenyl and oxoethyl substituents, holds potential for various applications in scientific research and industry.

Properties

IUPAC Name

3-[2-(2-fluorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-12-7-3-1-5-10(12)14(19)9-16(21)11-6-2-4-8-13(11)18-15(16)20/h1-8,21H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEVYXZWIOKOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-(2-fluorophenyl)-2-oxoethyl bromide with indole-2,3-dione under basic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other indole derivatives, 3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substituents. Similar compounds include:

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